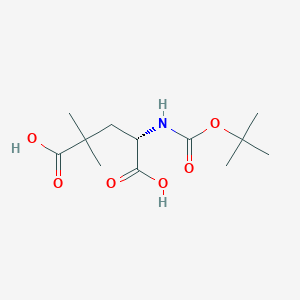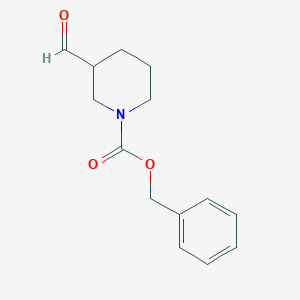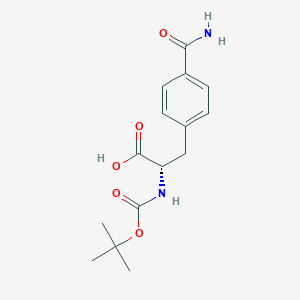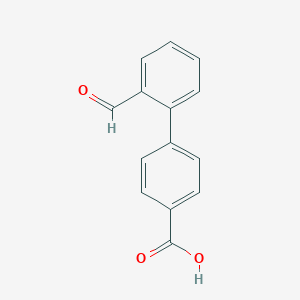
Acide 3-amino-5-chlorobenzoïque
Vue d'ensemble
Description
3-Amino-5-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the third position and a chlorine atom at the fifth position. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry due to its versatile reactivity.
Applications De Recherche Scientifique
3-Amino-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.
Mécanisme D'action
Target of Action
3-Amino-5-chlorobenzoic acid is a chemical compound that is often used as an intermediate in organic synthesis
Mode of Action
The mode of action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As an intermediate in organic synthesis, it can participate in various reactions such as Suzuki-Miyaura cross-coupling . In these reactions, the chlorine atom on the benzene ring can be replaced with other functional groups, leading to the formation of new compounds .
Biochemical Pathways
For example, it can be used in the synthesis of certain types of organic compounds that can interact with various biochemical pathways .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
The result of the action of 3-Amino-5-chlorobenzoic acid is largely dependent on the specific reaction it is being used in. As a synthetic intermediate, its primary role is to facilitate the formation of other compounds. The properties and effects of these compounds would depend on their specific structures and functions .
Action Environment
The action of 3-Amino-5-chlorobenzoic acid can be influenced by various environmental factors. For example, the efficiency of its use in synthetic reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability can be influenced by factors such as light, heat, and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzoic acid typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process can be summarized as follows:
Nitration: m-Toluic acid is treated with nitric acid to form 2-nitro-3-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using a hydrogenation catalyst in the presence of a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.
Industrial Production Methods: Industrial production of 3-Amino-5-chlorobenzoic acid follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Mixing m-toluic acid with nitric acid for nitration.
- Conducting hydrogenation reduction in a controlled hydrogen atmosphere.
- Performing chlorination under specific conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted through reactions such as Suzuki coupling, where it is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Reduction Reactions: The amino group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boron reagents, and suitable solvents.
Reduction: Hydrogen gas and hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted benzoic acids.
- Reduced amines.
- Oxidized quinones.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chlorobenzoic acid
- 4-Amino-3-chlorobenzoic acid
- 2-Amino-3-methylbenzoic acid
Comparison: 3-Amino-5-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and reactivity profiles, making it suitable for specific synthetic and pharmaceutical applications .
Propriétés
IUPAC Name |
3-amino-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAXWNNFCBZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450803 | |
| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21961-30-8 | |
| Record name | 3-Amino-5-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-amino-5-chlorobenzoic acid in the development of new Hsp90 inhibitors?
A1: The research paper highlights the use of 3-amino-5-chlorobenzoic acid as a precursor in the biosynthesis of non-benzoquinone ansamycins. [] These modified ansamycins demonstrate potent inhibition of Hsp90, a protein chaperone involved in various cellular processes and implicated in cancer development. By feeding 3-amino-5-chlorobenzoic acid to a genetically engineered strain of Streptomyces hygroscopicus, the researchers were able to produce novel ansamycin analogues. [] These analogues exhibited desirable characteristics such as high accumulation and prolonged residence time in tumor tissue, good tolerability upon intravenous administration, and significant efficacy in a mouse tumor model (COLO205). [] This suggests that 3-amino-5-chlorobenzoic acid plays a crucial role in modifying the ansamycin structure, ultimately leading to enhanced pharmacological properties and potential therapeutic benefits in cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)





![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

